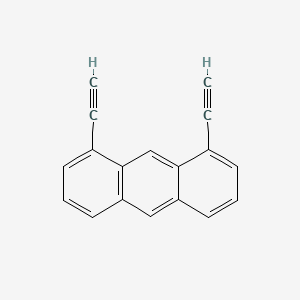

1,8-Diethynylanthracene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

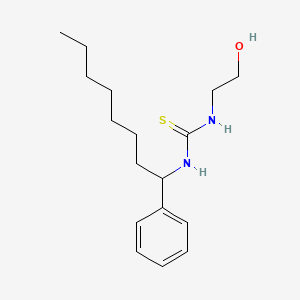

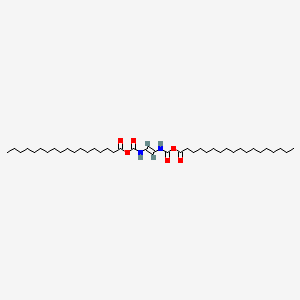

1,8-Diethynylanthracene is an organic compound that belongs to the family of dialkynylanthracenes It is characterized by the presence of two ethynyl groups attached to the 1 and 8 positions of the anthracene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,8-Diethynylanthracene can be synthesized through several methods. One common approach involves the deprotonation of terminal ethynyl units with n-butyllithium, followed by reaction with catechol-chloroborane, resulting in the formation of the desired compound . Another method includes the use of 2-hydroxypropyl-protecting groups, where 1,8-dialkynylanthracene photo-dimers are prepared in a head-to-head configuration by UV irradiation on a multi-gram scale . The combination of non-covalent hydrogen bonds and π–π interactions induces the formation of the syn-isomer in up to 85% yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, particularly the UV irradiation method, which allows for multi-gram scale production.

Analyse Des Réactions Chimiques

Types of Reactions

1,8-Diethynylanthracene undergoes various chemical reactions, including:

Silylation Reactions: Reaction with 1,3-dichloro-1,1,3,3-tetraalkyldisiloxanes and 1,2-dichlorotetramethyldisilane to form silaanthracenophanes.

Hydrometalation Reactions: Hydrosilylation, hydroboration, and hydroalumination reactions based on group 13 and 14 elements.

Diels-Alder Reactions: Acts as a classic diene in Diels-Alder reactions, particularly at the 9,10-positions of the anthracene ring.

Common Reagents and Conditions

Common reagents used in these reactions include n-butyllithium, catechol-chloroborane, 1,3-dichloro-1,1,3,3-tetraalkyldisiloxanes, and 1,2-dichlorotetramethyldisilane. Reaction conditions often involve UV irradiation, non-polar solvents, and specific temperature controls to achieve desired yields and selectivity.

Major Products Formed

Major products formed from these reactions include silaanthracenophanes, bidentate Lewis acids, and various Diels-Alder adducts, depending on the specific reaction and conditions employed .

Applications De Recherche Scientifique

1,8-Diethynylanthracene has a wide range of scientific research applications, including:

Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.

Mécanisme D'action

The mechanism of action of 1,8-diethynylanthracene involves its ability to form stable adducts with various substrates through non-covalent interactions, such as hydrogen bonds and π–π interactions . These interactions enable the compound to act as a host for Lewis-base substrates, forming impressive networks with molecules like hydrazine . The molecular targets and pathways involved include the formation of stable (1,3)-adducts with pyrimidine and other substrates .

Comparaison Avec Des Composés Similaires

1,8-Diethynylanthracene can be compared with other similar compounds, such as:

1,2-Diethynylbenzene: Used to prepare bidentate Lewis acids through hydrometalation reactions.

1,8-Naphthalenediyl Frameworks: Suitable for the μ(1,1)-chelation of anions.

1,8-Triptycenediyl Derivatives: Capable of forming μ(1,2)-chelates with substrates having adjacent binding sites.

The uniqueness of this compound lies in its ability to form tetradentate Lewis acids and its high selectivity in binding different substrates due to its rigid organic backbone and specific structural configuration .

Propriétés

Numéro CAS |

78053-58-4 |

|---|---|

Formule moléculaire |

C18H10 |

Poids moléculaire |

226.3 g/mol |

Nom IUPAC |

1,8-diethynylanthracene |

InChI |

InChI=1S/C18H10/c1-3-13-7-5-9-15-11-16-10-6-8-14(4-2)18(16)12-17(13)15/h1-2,5-12H |

Clé InChI |

DAVBVBBKKWZYOO-UHFFFAOYSA-N |

SMILES canonique |

C#CC1=CC=CC2=CC3=C(C=C21)C(=CC=C3)C#C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one](/img/structure/B14451008.png)

![N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide](/img/structure/B14451025.png)

![8-(2-Ethoxyethyl)-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14451034.png)

![1-[(But-3-en-2-yl)sulfanyl]naphthalene](/img/structure/B14451053.png)

![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14451054.png)